4-(2-Cyclohexylethyl)aniline
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Overview
Description
4-(2-Cyclohexylethyl)aniline is an organic compound characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to an aniline moiety. This compound is part of the broader class of anilines, which are aromatic amines known for their diverse applications in various fields, including pharmaceuticals, dyes, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclohexylethyl)aniline typically involves the reaction of cyclohexylethyl halides with aniline under specific conditions. One common method is the nucleophilic substitution reaction where cyclohexylethyl bromide reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction times. Catalysts such as palladium or copper complexes can be employed to facilitate the coupling reactions between cyclohexylethyl halides and aniline derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Cyclohexylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions include substituted anilines, nitroanilines, and other functionalized derivatives depending on the specific reagents and conditions employed .
Scientific Research Applications
4-(2-Cyclohexylethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound can be utilized in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs with specific biological activities.
Industry: It is employed in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 4-(2-Cyclohexylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and other biochemical interactions .
Comparison with Similar Compounds
Aniline: The parent compound, aniline, is a simpler aromatic amine with a wide range of applications.
N-(2-Hydroxyethyl)aniline: This compound has a hydroxyethyl group instead of a cyclohexylethyl group, leading to different chemical properties and applications.
Cyclohexylamine: A related compound where the cyclohexyl group is directly attached to the amine, lacking the ethyl linker.
Uniqueness: 4-(2-Cyclohexylethyl)aniline is unique due to the presence of both the cyclohexyl and ethyl groups, which impart specific steric and electronic properties.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(2-cyclohexylethyl)aniline |
InChI |
InChI=1S/C14H21N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h8-12H,1-7,15H2 |
InChI Key |
YDYPWZDUMHMJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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